2,6-二(氯甲基)吡啶

描述

2,6-Bis(chloromethyl)pyridine, also known as 2,6-diCl-pyridine, is an organochlorine compound commonly used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. This compound is a versatile starting material for a variety of reactions, such as the synthesis of heterocyclic compounds and polymers. It is also used in the synthesis of polymers and other materials. 2,6-diCl-pyridine has been used in the synthesis of a variety of drugs, agrochemicals, and other organic compounds, and has been studied extensively in the laboratory.

科学研究应用

有机合成

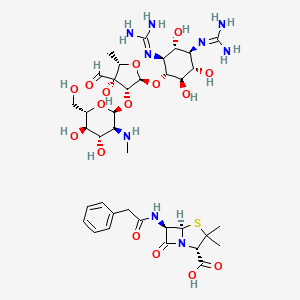

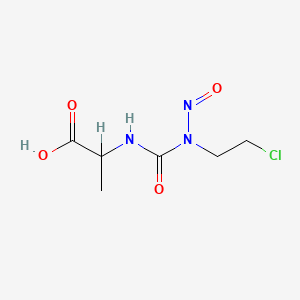

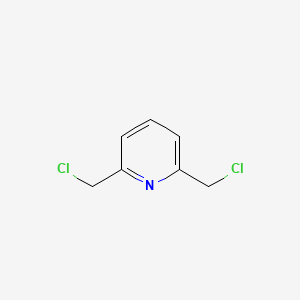

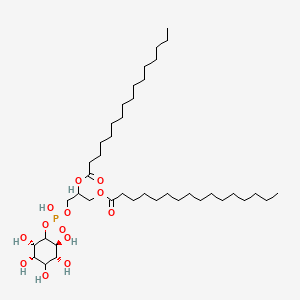

2,6-二(氯甲基)吡啶: 是有机合成中的一种多功能构建块 {svg_1}。它用于合成2,6-二(羟甲基)吡啶,它是金属配合物和催化剂的前体。该化合物在生物聚合物和活性药物成分的合成中也起着至关重要的作用,为传统的多步合成方法提供了一种可持续的替代方案。

药物研究

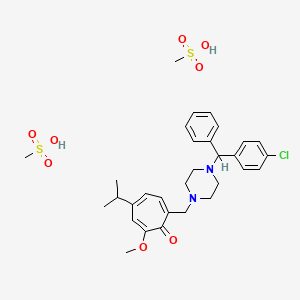

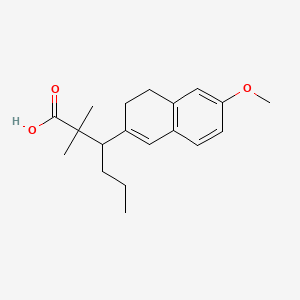

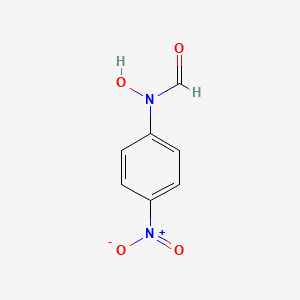

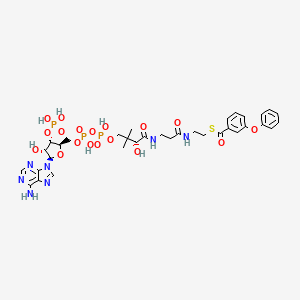

在药物研究中,2,6-二(氯甲基)吡啶是开发用于汞检测的化学传感器的关键中间体 {svg_2}。它还用于制备用于钯钳形卡宾配合物的卡宾钳形配体,这些配合物在创建新药方面非常重要。

材料科学

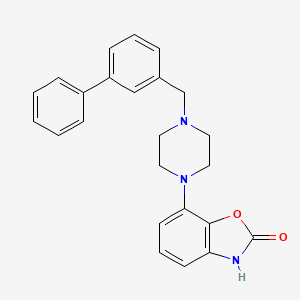

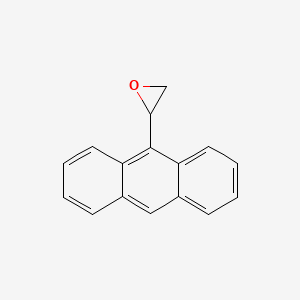

该化合物通过其氮原子与金属离子形成配合物的能力使其成为材料科学中的一种重要试剂 {svg_3}。其在由于其溴甲基臂的灵活性而产生大环化合物中的作用尤为值得注意。

分析化学

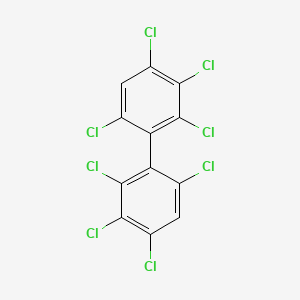

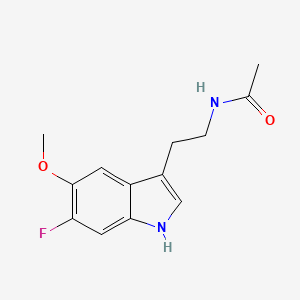

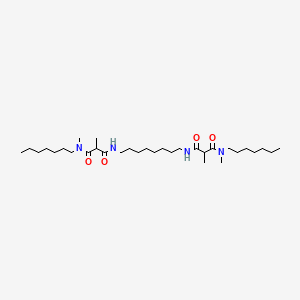

2,6-二(氯甲基)吡啶: 用于分析化学中合成荧光化学传感器 {svg_4}。这些传感器对于检测各种样品中的重金属(如汞)至关重要,这对环境监测和安全至关重要。

环境研究

该化合物的应用扩展到环境研究,其衍生物用于开发用于监测环境污染物的传感器 {svg_5}。这些应用对于跟踪和管理环境中存在的有毒物质至关重要。

生物化学研究

在生物化学中,2,6-二(氯甲基)吡啶用作合成用于蛋白质组学研究的化合物的先驱 {svg_6}。它有助于理解蛋白质的功能和相互作用,这在研究生物过程方面至关重要。

化学工程研究

化学工程领域得益于2,6-二(氯甲基)吡啶,因为它可用于优化工艺和开发新的合成途径 {svg_7}。它在创建更高效、更环保的生产方法方面发挥着不可估量的作用。

工业应用

最后,在工业应用中,2,6-二(氯甲基)吡啶参与了大量合成化学品,这些化学品作为各种最终产品的中间体 {svg_8}。由于其在合成复杂有机分子中的作用,它对制造业的贡献意义重大。

作用机制

Target of Action

The primary target of 2,6-Bis(chloromethyl)pyridine are metal ions . It coordinates with these ions through its nitrogen atom to form complexes .

Mode of Action

2,6-Bis(chloromethyl)pyridine interacts with its targets, the metal ions, by coordinating with them through its nitrogen atom . This interaction results in the formation of complexes .

Biochemical Pathways

It is known that the compound is a heterocyclic building block for the synthesis of a variety of pyridine derivatives .

Result of Action

The molecular and cellular effects of 2,6-Bis(chloromethyl)pyridine’s action primarily involve the formation of complexes with metal ions . This property makes it a useful building block in the synthesis of various pyridine derivatives .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,6-Bis(chloromethyl)pyridine. It is generally recommended to prevent the chemical from entering drains and to avoid discharging it into the environment .

安全和危害

2,6-Bis(chloromethyl)pyridine is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and wearing protective gloves/clothing/eye/face protection .

未来方向

2,6-Bis(chloromethyl)pyridine may be used in future studies for the synthesis of a sensitive fluorescent chemosensor for Hg2+, preparation of carbene pincer ligands, and synthesis of 2-(di-tert-butylphosphinomethyl)-6-diethylaminomethyl)pyridine, a PNN ligand . It also offers a more sustainable and cost-effective manufacturing process for 2,6-Bis(hydroxymethyl)pyridine .

生化分析

Biochemical Properties

2,6-Bis(chloromethyl)pyridine plays a crucial role in biochemical reactions due to its ability to coordinate with metal ions through its nitrogen atom. This coordination facilitates the formation of complexes that are essential in various biochemical processes. The compound interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 2,6-Bis(chloromethyl)pyridine has been used in the synthesis of sensitive fluorescent chemosensors for mercury ions, which involve interactions with aminonaphthalimide fluorophores and receptors of 2,6-bis(aminomethyl)pyridine .

Cellular Effects

The effects of 2,6-Bis(chloromethyl)pyridine on cellular processes are significant. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with metal ions and its ability to form complexes can alter the activity of various enzymes and proteins within the cell. These interactions can lead to changes in cellular processes such as DNA replication, transcription, and translation, ultimately impacting cell growth and proliferation .

Molecular Mechanism

At the molecular level, 2,6-Bis(chloromethyl)pyridine exerts its effects through binding interactions with biomolecules. The compound’s ability to coordinate with metal ions allows it to form stable complexes that can inhibit or activate enzymes. For example, 2,6-Bis(chloromethyl)pyridine has been used in the preparation of carbene pincer ligands, which are essential for the synthesis of palladium pincer carbene complexes . These complexes can modulate enzyme activity and influence gene expression by altering the transcriptional machinery.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,6-Bis(chloromethyl)pyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,6-Bis(chloromethyl)pyridine is relatively stable under standard laboratory conditions, but its degradation products can have varying impacts on cellular processes . Long-term exposure to the compound in in vitro or in vivo studies may lead to cumulative effects on cell function and viability.

Dosage Effects in Animal Models

The effects of 2,6-Bis(chloromethyl)pyridine vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties and interactions with biomolecules. At high doses, 2,6-Bis(chloromethyl)pyridine can exhibit toxic or adverse effects, including skin irritation, eye damage, and respiratory irritation . These threshold effects are essential for determining the safe and effective use of the compound in research and industrial applications.

Metabolic Pathways

2,6-Bis(chloromethyl)pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell. The compound’s ability to coordinate with metal ions plays a significant role in its metabolic activity. For instance, 2,6-Bis(chloromethyl)pyridine can be used in the synthesis of metal complexes that participate in redox reactions and other metabolic processes . These interactions can influence metabolic flux and the levels of metabolites within the cell.

Transport and Distribution

The transport and distribution of 2,6-Bis(chloromethyl)pyridine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form complexes with metal ions can affect its localization and accumulation in specific cellular compartments. Studies have shown that 2,6-Bis(chloromethyl)pyridine can be transported across cell membranes and distributed within various tissues, impacting its overall bioavailability and efficacy .

Subcellular Localization

The subcellular localization of 2,6-Bis(chloromethyl)pyridine is crucial for its activity and function. The compound’s ability to coordinate with metal ions and form complexes can direct it to specific compartments or organelles within the cell. For example, 2,6-Bis(chloromethyl)pyridine may localize to the nucleus, where it can interact with DNA and transcriptional machinery, influencing gene expression . Additionally, the compound’s interactions with targeting signals and post-translational modifications can further refine its subcellular localization and activity.

属性

IUPAC Name |

2,6-bis(chloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N/c8-4-6-2-1-3-7(5-9)10-6/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWQNFYRJSVJWQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)CCl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30311712 | |

| Record name | 2,6-Bis(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30311712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3099-28-3 | |

| Record name | 3099-28-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244982 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Bis(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30311712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Bis(chloromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: 2,6-Bis(chloromethyl)pyridine, with the molecular formula C7H7Cl2N, is a pyridine derivative characterized by two chloromethyl (-CH2Cl) groups attached to the 2 and 6 positions of the pyridine ring.

A: While the provided abstracts don't delve into specific spectroscopic data, 2,6-Bis(chloromethyl)pyridine can be characterized using various techniques. These include: * NMR Spectroscopy (1H and 13C): Provides information about the hydrogen and carbon environments within the molecule. * IR Spectroscopy: Identifies functional groups based on their characteristic vibrational frequencies. * Mass Spectrometry: Determines the molecular weight and fragmentation pattern, aiding in structural elucidation. [, ]

ANone: The chloromethyl groups of 2,6-Bis(chloromethyl)pyridine are susceptible to nucleophilic substitution reactions. This reactivity allows its use as a versatile building block for creating:

- Pincer Ligands: It reacts with imidazoles or phosphines to form NCN or PCP pincer ligands, respectively. These ligands find applications in coordination chemistry, particularly with transition metals like palladium and platinum. [, , , ]

- Macrocycles: Reacting 2,6-Bis(chloromethyl)pyridine with appropriate bis-nucleophiles leads to the formation of macrocyclic compounds, some of which can act as selective host molecules. [, ]

- Other Heterocycles: It can be used to construct other nitrogen-containing heterocycles, such as pyridinophanes, by reacting with suitable sulfur-containing reagents. []

ANone: 2,6-Bis(chloromethyl)pyridine exhibits versatile coordination behavior:

* **Oxidative Addition:** It undergoes oxidative addition reactions with transition metal complexes like [RhCl(PPh3)3] and [Pd(PPh3)4], leading to the formation of various dinuclear and tetranuclear complexes. This often involves the cleavage of the C-Cl bonds in the chloromethyl groups and the formation of new metal-carbon bonds. [, , , ]* **Bridging Ligand:** The resulting dimethylpyridine-α,α′-diyl group, formed after the oxidative addition, can act as a bridging ligand between two metal centers, further contributing to the formation of polynuclear complexes. [, , ]ANone: The reaction of 2,6-Bis(chloromethyl)pyridine with Na2[PdCl4] exhibits solvent-dependent product formation:

* **Methanolic Medium:** Favors the formation of a salt containing both a palladium complex with the pincer ligand and a tetrachloropalladate anion, Na[PdCl(L)][PdCl<sub>4</sub>]. []* **Acetone-Water Mixture:** Primarily yields a mononuclear palladium complex with a chloride counterion, [PdCl(L)]Cl, where L represents the pincer ligand formed from 2,6-bis(chloromethyl)pyridine. []A: Palladium complexes incorporating the pincer ligand derived from 2,6-Bis(chloromethyl)pyridine, specifically 2,6-bis((phenylseleno)methyl)pyridine, demonstrate high catalytic activity in Heck coupling reactions. These reactions are crucial for forming carbon-carbon bonds, making them valuable tools in organic synthesis. []

A: While direct chlorination of 2,6-lutidine is a common method for synthesizing 2,6-Bis(chloromethyl)pyridine, it often leads to the formation of polychlorinated byproducts. An efficient alternative involves reducing these polychlorinated compounds back to 2,6-lutidine using metals like zinc or iron in acidic conditions, allowing for its recycling in the chlorination process to improve the overall yield of the desired product. []

A: The rigid structure of 2,6-Bis(chloromethyl)pyridine, with its pre-organized chelating nitrogen and two potential donor atoms (after halogen replacement), predisposes it to form stable complexes with various metal ions. The steric bulk of the chloromethyl groups can also influence the coordination geometry around the metal center. [, , ]

A: Yes, researchers have utilized 4-benzyloxy-2,6-bis(chloromethyl)pyridine, a derivative of 2,6-Bis(chloromethyl)pyridine, as a building block in the convergent synthesis of dendritic polypyridines. These dendrimers possess an outer tier of pyridine rings functionalized with ethoxycarbonyl groups. []

A: * Exploring new catalytic applications for metal complexes derived from 2,6-Bis(chloromethyl)pyridine and its analogs, particularly in areas like cross-coupling reactions and asymmetric catalysis.* Designing and synthesizing novel macrocycles and supramolecular assemblies using the versatile building block nature of 2,6-Bis(chloromethyl)pyridine.* Investigating the potential of functionalized 2,6-Bis(chloromethyl)pyridine derivatives in materials science, for example, as precursors for conjugated polymers with interesting optoelectronic properties. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![10-Methoxy-4-methyl-12-oxa-4-azahexacyclo[9.7.1.01,13.05,18.07,19.015,17]nonadeca-7(19),8,10-trien-14-one](/img/structure/B1207129.png)